![molecular formula C12H17NO2 B1315902 [4-(Diethylamino)phenyl]acetic acid CAS No. 27864-28-4](/img/structure/B1315902.png)

[4-(Diethylamino)phenyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[4-(Diethylamino)phenyl]acetic acid” is an organic compound that contains a phenyl functional group and a carboxylic acid functional group . It’s a white solid with a disagreeable odor .

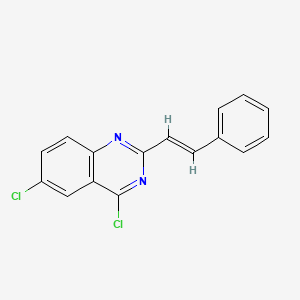

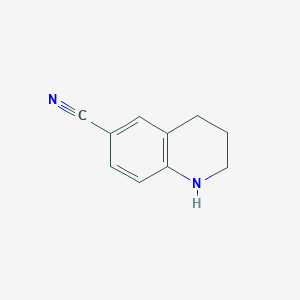

Molecular Structure Analysis

The molecular structure of “[4-(Diethylamino)phenyl]acetic acid” consists of a phenyl ring attached to an acetic acid group with a diethylamino substituent at the para position . The molecular formula is C10H13NO2 .Chemical Reactions Analysis

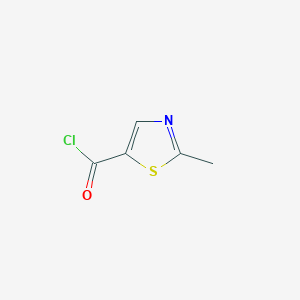

Amines, such as “[4-(Diethylamino)phenyl]acetic acid”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

“[4-(Diethylamino)phenyl]acetic acid” is a white solid . It has a molecular weight of 179.22 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Polymer Research: Synthesis of Polyimides

A novel aromatic diamine monomer containing diethylaminophenyl groups has been synthesized and used to prepare a series of polyimides . These polymers exhibit high thermal stability , good solubility in polar solvents, and excellent hydrophobic properties . Such materials are crucial for applications in microelectronics , optoelectronics , aerospace , and automotive industries .

Medicinal Chemistry: Coumarin Derivatives Synthesis

Coumarin derivatives, synthesized using compounds like 4-diethylamino-2-hydroxybenzaldehyde, have significant biological importance . They show a range of biological activities such as antiviral , antibacterial , anticoagulant , and anticancer properties. These derivatives are also used as optical brighteners , photosensitizers , and fluorescent dyes in various industries.

Pharmacology: Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized from compounds related to diethylaminophenyl acetic acid, have diverse biological and clinical applications . They are known for their antiviral , anti-inflammatory , anticancer , anti-HIV , and antioxidant activities. This makes them valuable in the development of new therapeutic drugs.

Organic Synthesis: One-Pot Synthesis Methods

The compound is used in one-pot synthesis methods to create complex molecules efficiently . This approach is advantageous in synthesizing pharmaceuticals and pesticides, reducing the number of steps and simplifying purification processes.

Material Science: Hydrophobic Surface Coatings

The diethylaminophenyl group contributes to the hydrophobic nature of surfaces . This property is essential for creating water-repellent coatings on various materials, which can be applied in consumer goods , textiles , and protective gear .

Biochemistry: Plant Hormone Research

Related indole compounds are crucial in plant biology as they form the basis of plant hormones like indole-3-acetic acid . Understanding these compounds can lead to advancements in agriculture , horticulture , and environmental science .

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that [4-(Diethylamino)phenyl]acetic acid may also interact with various cellular targets, potentially leading to a range of biological effects.

Mode of Action

Indole derivatives are known to bind to their targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, which share some structural similarities, are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [4-(Diethylamino)phenyl]acetic acid could potentially influence similar pathways.

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, suggesting that [4-(diethylamino)phenyl]acetic acid might also produce diverse cellular and molecular effects .

Propriétés

IUPAC Name |

2-[4-(diethylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)11-7-5-10(6-8-11)9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILWYHDLQFTXAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574589 |

Source

|

| Record name | [4-(Diethylamino)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Diethylamino)phenyl]acetic acid | |

CAS RN |

27864-28-4 |

Source

|

| Record name | [4-(Diethylamino)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)